molecular formula C23H21N3O3 B2806390 7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol CAS No. 352706-12-8

7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol

Cat. No.: B2806390
CAS No.: 352706-12-8
M. Wt: 387.439
InChI Key: KVIWTXYWCVKZLF-UHFFFAOYSA-N
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Description

7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both quinoline and pyridine moieties in the structure makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with 8-hydroxyquinoline under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
  • 7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

Uniqueness

7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol is unique due to the presence of the 3,4-dimethoxyphenyl group, which can enhance its biological activity and selectivity compared to other similar compounds. The specific arrangement of functional groups in its structure also contributes to its distinct chemical and pharmacological properties.

Properties

IUPAC Name

7-[(3,4-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-28-18-11-9-16(14-19(18)29-2)21(26-20-7-3-4-12-24-20)17-10-8-15-6-5-13-25-22(15)23(17)27/h3-14,21,27H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIWTXYWCVKZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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